Benzyl chloride

Descripción general

Descripción

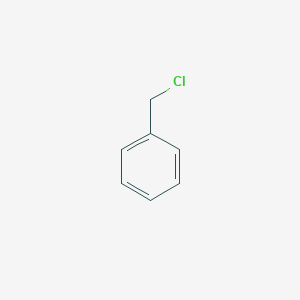

Benzyl chloride (C₆H₅CH₂Cl, molecular weight 126.58 g/mol) is a colorless, volatile liquid with a pungent odor, classified as an aromatic halide. It is produced industrially via the photochemical chlorination of toluene (C₆H₅CH₃ + Cl₂ → C₆H₅CH₂Cl + HCl) or by reacting benzyl alcohol with hydrochloric acid . Its polar C–Cl bond makes it highly reactive, particularly as an alkylating agent in pharmaceuticals (e.g., amphetamines, antihistamines) and polymer production (e.g., benzyl alcohol, benzyl cyanide) .

This compound is toxic and corrosive, with carcinogenic properties (H350 classification by IARC) and organ damage risks (H373) upon prolonged exposure . It decomposes upon heating, releasing toxic HCl gas, necessitating stringent safety protocols during handling .

Métodos De Preparación

Chloromethylation of Benzene

Chloromethylation involves the reaction of benzene with formaldehyde (CH₂O) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂). This method, historically significant, has been refined for continuous industrial production.

Continuous Industrial Process

The patented continuous process (US2859253A) achieves high yields (≥70%) by maintaining precise stoichiometric ratios and reaction conditions . Key parameters include:

-

Molar ratio of H₂O:ZnCl₂ : Optimized at 3.5–4.5:1 to enhance catalytic activity while minimizing hydrolysis.

-

Temperature : 58–63°C to balance reaction kinetics and byproduct formation.

-

Reagent addition : Gaseous HCl is introduced rapidly (<1.5 hours) to prevent intermediate degradation.

Post-reaction, the mixture separates into an organic layer (this compound) and an aqueous catalyst layer. The latter undergoes azeotropic dehydration with benzene at <100°C to regenerate anhydrous ZnCl₂, enabling catalyst reuse . This cyclic process reduces waste and operational costs, with distillation yielding 96–98°C/60 mmHg this compound at >95% purity .

Laboratory-Scale Synthesis

Small-scale preparations (e.g., 200 g benzene batches) use paraformaldehyde or 40% formalin with ZnCl₂ . The procedure entails:

-

Refluxing benzene, formaldehyde, and ZnCl₂ at 60°C under HCl gas.

-

Washing the organic layer with NaHCO₃ to neutralize residual acid.

-

Drying over CaCl₂ and distilling under vacuum (63–65°C/12 mmHg) .

This method yields ~70% this compound but generates byproducts like p-xylylene dichloride (4%) and diphenylmethane, necessitating careful fractionation .

Side-Chain Chlorination of Toluene

Modern production predominantly relies on toluene chlorination, favoring scalability and reduced ring-chlorination byproducts.

Thermal Chlorination

Thermal methods operate at 80–100°C and 1–3 atm, using radical initiators (e.g., UV light or peroxides) to promote selective side-chain substitution . Key considerations include:

-

Conversion control : Limiting chlorination to 20–40% minimizes polychlorinated derivatives (e.g., benzal chloride) .

-

Reactor design : Glass-lined steel or nickel-clad reactors prevent corrosion from HCl .

A bench-scale study (7 L reactor) demonstrated activation energy of 45 kJ/mol for monochlorination, with Arrhenius parameters validating first-order kinetics relative to chlorine .

Photochemical Continuous Processes

Industrial plants employ loop-type photoreactors (Figure 1) for enhanced efficiency :

-

Reactor cascade : Toluene flows through R0–R4 reactors, each fed with decreasing Cl₂ amounts.

-

Distillation : Unreacted toluene is recycled, while this compound (93.6%) is isolated via vacuum distillation .

Table 1: Comparison of Chlorination Methods

| Parameter | Thermal Chlorination | Photochemical Chlorination |

|---|---|---|

| Temperature (°C) | 80–100 | 40–60 |

| Pressure (atm) | 1–3 | 1 |

| Byproduct (%) | 5–10 | 0.5–2 |

| Energy Consumption | High | Moderate |

Mechanistic Insights

Chloromethylation proceeds via electrophilic substitution , where ZnCl₂ catalyzes formaldehyde-HCl condensation to form chloromethyl oxonium ions ([ClCH₂O⁺]) . These ions react with benzene, yielding this compound and water. Theoretical studies dismiss dichloromethane or chloromethyl acetate as intermediates, affirming the ionic pathway .

In toluene chlorination, radical chain mechanisms dominate:

-

Initiation: Cl₂ → 2Cl- (heat/light).

-

Propagation:

-

Cl- + C₆H₅CH₃ → C₆H₅CH₂- + HCl

-

C₆H₅CH₂- + Cl₂ → C₆H₅CH₂Cl + Cl-

-

Análisis De Reacciones Químicas

Hydrolysis Reactions

Benzyl chloride undergoes hydrolysis under aqueous conditions to form benzyl alcohol. The reaction rate depends on pH and temperature:

Kinetic Data :

| Condition | Half-Life | Source |

|---|---|---|

| pH 7, 25°C | 15 hours | |

| pH 7, 60°C | 20 minutes | |

| Biodegradation (water) | <90 days |

Hydrolysis accelerates in alkaline media due to nucleophilic attack by hydroxide ions. The biodegradation half-life in water is significantly shorter than 182 days, indicating low environmental persistence .

Nucleophilic Substitution

The benzylic chloride readily participates in SN₂ reactions with diverse nucleophiles:

With Hydroxide Ions

Reaction with aqueous NaOH produces dibenzyl ether as a major product:

Yield: ~90% under reflux conditions .

With Cyanide Ions

Treatment with NaCN forms benzyl cyanide, a precursor to phenylacetic acid:

This reaction is critical in pharmaceutical synthesis .

With Amines

This compound reacts with tertiary amines to form quaternary ammonium salts:

These salts are widely used as surfactants .

Grignard Reagent Formation

This compound reacts with magnesium in dry ether to form a benzylmagnesium chloride Grignard reagent:

Key Notes :

-

Preferable over benzyl bromide due to reduced Wurtz coupling side reactions .

-

Requires anhydrous conditions to prevent hydrolysis.

Oxidation Reactions

This compound oxidizes to benzoic acid under strong oxidative conditions:

Conditions : Alkaline KMnO₄, reflux .

Polymerization and Decomposition

This compound undergoes hazardous decomposition under specific conditions:

| Reaction Type | Conditions | Products | Risk Factor |

|---|---|---|---|

| Thermal decomposition | >200°C | HCl, toluene, diphenylmethane | High |

| Metal-induced decomposition | Contact with Al, Fe, or Zn | HCl gas, polymeric residues | Explosive |

Unstabilized this compound reacts violently with metals like aluminum, releasing hydrogen chloride .

Biological Alkylation

This compound exhibits mutagenic properties by alkylating DNA nucleobases:

Reactivity with Guanine :

Sister Chromatid Exchange (SCE) Induction :

| Compound | SCE Frequency (vs. Control) |

|---|---|

| Benzyl bromide | 2.5× |

| This compound | 1.8× |

| p-Methylthis compound | 1.7× |

Environmental Reactivity

This compound reacts with hydroxyl radicals in the atmosphere, with a photodegradation half-life of 3.69 days . Hydrolysis and biodegradation limit its persistence in aquatic systems (half-life: <90 days) .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Benzyl chloride is primarily utilized as a precursor in the synthesis of various chemicals:

- Benzyl Alcohol : Produced from this compound, benzyl alcohol finds applications in pharmaceuticals, cosmetics, and as a solvent in various chemical reactions .

- Quaternary Ammonium Compounds : this compound is crucial for synthesizing benzalkonium chloride, widely used as a disinfectant and surfactant in personal care products and industrial cleaners .

- Benzyl Esters : These are used as plasticizers, flavorants, and in perfumes. The ability to introduce benzyl functionality enhances the properties of many organic molecules .

Pharmaceuticals

This compound plays a significant role in pharmaceutical manufacturing:

- Drug Precursors : It is involved in synthesizing phenylacetic acid, which is a precursor for several pharmaceutical compounds, including amphetamines .

- Antimicrobial Agents : The synthesis of various antimicrobial agents often begins with this compound, highlighting its importance in developing therapeutic agents .

Cosmetic and Personal Care Products

The compound is extensively used in the cosmetic industry:

- Preservatives : this compound acts as a preservative in products like shampoos, lotions, and sunscreens due to its ability to eliminate unpleasant odors and enhance product stability .

- Fragrance : Its mild fragrance properties contribute to its use in various personal care formulations .

Plasticizers

This compound is also significant in the plastics industry:

- Benzyl Butyl Phthalate (BBP) : This compound is synthesized from this compound and is primarily used as a plasticizer in vinyl flooring and food packaging materials .

- Polyvinyl Chloride (PVC) : this compound contributes to the production of various PVC formulations that require flexibility and durability .

Industrial Applications

In addition to its roles in chemical synthesis and consumer products, this compound has several industrial applications:

- Sanitizing Agents : It is used to produce sanitizing agents essential for maintaining hygiene standards in industrial settings .

- Dyes and Pigments : this compound serves as an intermediate in the manufacture of dyes and pigments used across various industries .

Case Study 1: Pharmaceutical Synthesis

A study conducted on the synthesis of phenylacetic acid from benzyl cyanide (derived from this compound) demonstrated its effectiveness as a precursor for producing various medications. The process highlighted the significance of controlling impurities to ensure quality in pharmaceutical applications.

Case Study 2: Cosmetic Formulation

Research on the formulation of a new sunscreen product revealed that incorporating this compound improved the product's stability and sensory attributes. The study emphasized its role as both a preservative and fragrance agent.

Market Trends

The global market for this compound is projected to grow significantly. Key drivers include:

Mecanismo De Acción

Benzyl chloride acts as an alkylating agent due to its highly reactive nature. The polar carbon-chlorine bond in this compound is susceptible to nucleophilic attack, making it an effective alkylating agent . When it comes into contact with mucous membranes, it hydrolyzes to produce hydrochloric acid, which contributes to its irritant properties .

Comparación Con Compuestos Similares

Key Structural and Functional Differences

Benzyl Chloride vs. Benzoyl Chloride

- Functional Groups : this compound’s –CH₂Cl group enables alkylation, while benzoyl chloride’s –COCl group facilitates acylation .

- Synthesis : Benzoyl chloride is synthesized via benzoic acid reacting with thionyl chloride (C₆H₅COOH + SOCl₂ → C₆H₅COCl), contrasting with this compound’s toluene-based production .

Comparison with Other Chlorinated Derivatives

Benzal Chloride (C₆H₅CHCl₂) and Benzotrichloride (C₆H₅CCl₃)

| Property | Benzal Chloride | Benzotrichloride |

|---|---|---|

| Formula | C₆H₅CHCl₂ | C₆H₅CCl₃ |

| Reactivity | Less reactive than this compound | Highly reactive (trichloromethyl group) |

| Applications | Intermediate in dye synthesis | Production of sulfonamide drugs |

| Hazards | Irritant, less carcinogenic | Releases phosgene upon decomposition |

- Reactivity Trend : this compound < benzal chloride < benzotrichloride due to increasing electron-withdrawing Cl substituents .

Industrial and Pharmaceutical Relevance

- This compound : Dominates in surfactant and benzyl penicillin production . Global consumption is highest in Asia (48%), driven by plasticizer demand .

- Benzoyl Chloride : Preferred in fragrance and benzoyl peroxide synthesis .

- Regulatory Trends : this compound’s use in phthalates (e.g., BBP) has declined due to EU restrictions , while benzoyl chloride remains critical in niche organic syntheses.

Actividad Biológica

Benzyl chloride (BC), a colorless to yellowish liquid, is primarily used as an intermediate in the synthesis of various organic compounds, including benzyl alcohol and pharmaceuticals. Its biological activity has been the subject of numerous studies, particularly regarding its mutagenicity and potential carcinogenic effects. This article provides a comprehensive overview of the biological activity of this compound, including relevant data tables, case studies, and detailed research findings.

- Chemical Formula : C₇H₇Cl

- Molecular Weight : 126.57 g/mol

- CAS Number : 100-44-7

This compound is utilized in the production of:

- Fragrances

- Dyes

- Pharmaceuticals

- Pesticides

Mutagenicity and Genotoxicity

This compound has shown variable mutagenic activity across different studies. The following key findings summarize its mutagenicity:

| Study | Methodology | Findings |

|---|---|---|

| Venitt (1982) | Salmonella/microsome assay | Weakly mutagenic to Salmonella typhimurium strain TA100. |

| Fluck et al. (1976) | Repair-deficient strains | Positive for genotoxicity. |

| Hoy et al. (1984) | CHO cells | Slightly mutagenic in DNA excision-repair deficient strains. |

| Scott and Topham (1982) | In vivo tests | Generally ineffective in increasing unscheduled DNA synthesis. |

In a modified Ames test, this compound exhibited weak mutagenicity, especially when tested in vaporized form, suggesting that its gaseous phase may enhance its biological activity .

Carcinogenic Potential

The carcinogenic potential of this compound has been evaluated through various animal studies:

- Topical Application Study :

- Intraperitoneal Injection Study :

- Short-term Tests for Carcinogenicity :

This compound is metabolized in vivo to form reactive intermediates that can interact with cellular macromolecules, leading to DNA damage:

- It reacts with tissue proteins and can form adducts with DNA, particularly N7-benzylguanine .

- Studies indicate that it can induce mutations in bacterial systems and affect replication mechanisms in fungi .

Occupational Exposure and Toxicological Assessment

According to the NIOSH Occupational Exposure Banding process, this compound is classified based on its potential health effects:

- Health Endpoints Evaluated : Carcinogenicity, reproductive toxicity, genotoxicity, skin sensitization, etc. .

- This compound is considered hazardous due to its potential to cause serious health effects at relatively low doses.

Case Studies and Research Findings

-

Case Study on Worker Exposure :

- A study highlighted that workers exposed to this compound showed signs of respiratory irritation and skin sensitization, underscoring the need for protective measures in occupational settings.

-

Research on Environmental Impact :

- Investigations into the environmental persistence of this compound revealed its potential to contaminate groundwater sources, necessitating careful monitoring and regulation.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling benzyl chloride in laboratory settings?

this compound requires stringent safety measures due to its corrosive and carcinogenic properties. Key protocols include:

- PPE: Impervious gloves, full-body suits, NIOSH-certified respirators, and face shields to prevent exposure .

- Engineering Controls: Local exhaust ventilation to maintain vapor concentrations below the TWA limit of 1 ppm .

- Spill Management: Use inert absorbents (e.g., dry sand) and avoid water to prevent violent reactions .

- Storage: Tightly sealed containers in cool, ventilated areas away from oxidizers .

Table 1: Exposure Limits and PPE

| Parameter | Value/Requirement | Reference |

|---|---|---|

| TWA | 1 ppm | |

| LC50 (rat) | 150 ppm (4 hr) | |

| Glove Material | Nitrile or neoprene |

Q. How does this compound react under hydrolysis conditions?

this compound hydrolyzes via an SN1 mechanism due to the stability of the benzyl carbocation. Key factors:

- Temperature: Rate constants increase from 0.006 hr⁻¹ at 0.1°C to 0.023 hr⁻¹ at 25°C .

- pH: Acidic conditions stabilize the carbocation, favoring SN1; alkaline conditions may shift to SN2 .

- Solvent: Polar solvents accelerate hydrolysis by stabilizing ionic intermediates .

Table 2: Hydrolysis Kinetics

| Initial [BzCl] (µg/L) | Temp (°C) | Residual [BzCl] after 72 hr (µg/L) |

|---|---|---|

| 33 | 25 | 5.6 |

| 7.9 | 25 | 1.3 |

| 33 | 0.1 | 24.1 |

| Data derived from first-order kinetics |

Q. What synthetic routes are used to produce this compound in academic research?

While commercial synthesis involves chlorination of toluene, academic methods focus on controlled radical chlorination under UV light or using catalysts like AIBN. Key considerations:

- Purity: Distillation removes byproducts (e.g., dichlorinated derivatives) .

- Safety: Reactions must be conducted in fume hoods with explosion-proof equipment due to Cl2 toxicity .

Advanced Research Questions

Q. How do conflicting carcinogenicity data impact risk assessment in experimental design?

Discrepancies arise from limited human data (6 occupational cancer cases with co-exposures ) versus robust animal evidence (sarcomas in rats ). Mitigation strategies:

- ALARA Principle: Minimize concentrations using microfluidic systems or closed reactors.

- Biomonitoring: Track urinary metabolites (e.g., benzyl mercapturic acid) in lab personnel .

- Alternatives: Substitute with less toxic benzylating agents (e.g., benzyl bromide) where feasible.

Q. What methodological challenges arise when analyzing environmental degradation of this compound?

Challenges include:

- Toxic Byproducts: Hydrolysis produces HCl, while photodegradation may yield benzaldehyde or chlorinated aromatics with comparable toxicity to the parent compound .

- Detection Limits: GC-MS or HPLC methods must achieve ppb-level sensitivity to quantify trace degradation products .

- Matrix Effects: Soil or sediment matrices complicate extraction, requiring Soxhlet or SPE protocols .

Q. How can researchers resolve discrepancies in kinetic data for this compound hydrolysis?

Conflicting rate constants (e.g., variable k values across studies) arise from differences in:

- Experimental Conditions: Control pH, ionic strength, and solvent purity to standardize kinetics .

- Analytical Methods: Use calibrated probes for real-time HCl release monitoring instead of endpoint titration .

- Temperature Calibration: Employ thermostatic baths with ±0.1°C accuracy to reduce errors .

Table 3: IARC Carcinogenicity Classification

| Agent | Classification | Basis | Reference |

|---|---|---|---|

| This compound | Group 2A (Probable human carcinogen) | Rodent tumors, limited human data |

Q. Methodological Notes

Propiedades

IUPAC Name |

chloromethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXMKQUNVWSEMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl, Array | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25703-25-7 | |

| Record name | Benzene, (chloromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0020153 | |

| Record name | Benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl chloride appears as a colorless liquid with an irritating odor. Toxic by inhalation and skin absorption. Flash point 153 °F. Slightly soluble in water. Corrosive to metals and tissue. A lachrymator. Density 9.2 lb /gal., Liquid, Colorless to slightly yellow liquid with a pungent, aromatic odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless to slightly yellow liquid with a pungent, aromatic odor. | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

354 °F at 760 mmHg (EPA, 1998), 174 °C, BP: 99 °C at 62 mm Hg, 179 °C, 354 °F | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

153 °F (EPA, 1998), 153 °F, 153 °F (67 °C) (closed cup), 74 °C (open cup), 67 °C c.c. | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Reaction (NTP, 1992), In water, 525 mg/L at 25 °C, Miscible with ethanol, ethyl ether, chloroform; slightly soluble in carbon tetrachloride, Miscible in most organic solvents, Soluble in ethanol(>10%), ethyl ether(>10%), and chloroform(>10%), Solubility in water, g/100ml:, 0.05% | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Benzyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1004 g/cu cm at 20 °C, Relative density (water = 1): 1.1, 1.1, 1.10 | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.36 (Air = 1), Relative vapor density (air = 1): 4.4, 4.4 | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 71.6 °F (EPA, 1998), 1.23 [mmHg], VP: 1 Pa at -34 °C; 10 Pa at -11 °C; 100 Pa at 17.7 °C; 1 kPa at 55.4 °C; 10 kPa at 106.3 °C; 100 kPa at 178.9 °C, 1.23 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 120, 1 mmHg | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Benzyl chloride is sold in two quality grades, identified as ''benzyl chloride, pure'' and ''benzyl chloride, pure and stabilized''. Their assay is in both cases > 99 %. Impurities include benzal chloride, toluene, chlorotoluene, chlorobenzene, and hydrogen chloride., Benzyl chloride available in the USA ... has maximum of 1.0% benzal chloride, chlorotoluenes and toluene. ... One stabilized grade of benzyl chloride contained a fixed amount of sodium carbonate solution or propylene oxide., Benzaldehyde, benzyl alcohol, toluene, chloro derivatives of toluene, and dibenzyl ether are compounds that may be found as impurities in technical benzyl chloride. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to slightly yellow liquid | |

CAS No. |

100-44-7 | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83H19HW7K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene, alpha-chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XS882F48.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-54 to -45 °F (EPA, 1998), -39.4 °C, MP: -48 to -43 °C. Specific gravity: 1.100 at 20 °C/20 °C. Rapidly decomposes when heated in the presence of iron, ~-43 °C, -38 °F | |

| Record name | BENZYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2602 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0016 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BENZYL CHLORIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/15 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzyl chloride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0053.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.